molecular formula C7H12ClNO2S2 B1433979 [5-(Ethanesulfonyl)thiophen-2-yl]methanamine hydrochloride CAS No. 1089317-54-3

[5-(Ethanesulfonyl)thiophen-2-yl]methanamine hydrochloride

Cat. No.: B1433979
CAS No.: 1089317-54-3
M. Wt: 241.8 g/mol
InChI Key: IKCJEMOKZXJUSC-UHFFFAOYSA-N
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Description

[5-(Ethanesulfonyl)thiophen-2-yl]methanamine hydrochloride is a chemical compound with the molecular formula C7H11NO2S2Cl. It is a versatile small molecule scaffold used in various scientific research applications. The compound is characterized by the presence of an ethanesulfonyl group attached to a thiophene ring, which is further connected to a methanamine group.

Scientific Research Applications

[5-(Ethanesulfonyl)thiophen-2-yl]methanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(Ethanesulfonyl)thiophen-2-yl]methanamine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the sulfur atom in the ethanesulfonyl group is oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ethanesulfonyl group to a thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted thiophene derivatives.

Mechanism of Action

The mechanism of action of [5-(Ethanesulfonyl)thiophen-2-yl]methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxamide: Another thiophene derivative with different functional groups.

    2-Aminothiophene: A simpler thiophene derivative with an amino group.

    5-Bromothiophene-2-carboxylic acid: A thiophene derivative with a bromine atom and a carboxylic acid group.

Uniqueness

[5-(Ethanesulfonyl)thiophen-2-yl]methanamine hydrochloride is unique due to the presence of the ethanesulfonyl group, which imparts distinct chemical properties and reactivity

Properties

IUPAC Name

(5-ethylsulfonylthiophen-2-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2S2.ClH/c1-2-12(9,10)7-4-3-6(5-8)11-7;/h3-4H,2,5,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKCJEMOKZXJUSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(S1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1089317-54-3
Record name [5-(ethanesulfonyl)thiophen-2-yl]methanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[5-(Ethanesulfonyl)thiophen-2-yl]methanamine hydrochloride
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[5-(Ethanesulfonyl)thiophen-2-yl]methanamine hydrochloride
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[5-(Ethanesulfonyl)thiophen-2-yl]methanamine hydrochloride
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[5-(Ethanesulfonyl)thiophen-2-yl]methanamine hydrochloride
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[5-(Ethanesulfonyl)thiophen-2-yl]methanamine hydrochloride
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[5-(Ethanesulfonyl)thiophen-2-yl]methanamine hydrochloride

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